molecular formula C10H8BrClO3 B8351673 4-(Bromoacetyl)-2-chlorobenzoic acid, methyl ester

4-(Bromoacetyl)-2-chlorobenzoic acid, methyl ester

Cat. No. B8351673
M. Wt: 291.52 g/mol
InChI Key: QMJHHUCQAPQBAW-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

Hydrogen bromide gas was bubbled through a suspension of 2-chloro-4-(diazoacetyl)benzoic acid, methyl ester (400 mg, 1.7 mmol) in ether (30 mL) for 10 min. The solvent was evaporated and the residue was triturated with ether/hexane and filtered to give 4-(bromoacetyl)-2-chlorobenzoic acid, methyl ester (385 mg, 79%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-4-(diazoacetyl)benzoic acid, methyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[Cl:2][C:3]1[CH:12]=[C:11]([C:13](=[O:17])[CH:14]=[N+]=[N-])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]>CCOCC>[Br:1][CH2:14][C:13]([C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:3]([Cl:2])[CH:12]=1)=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
2-chloro-4-(diazoacetyl)benzoic acid, methyl ester
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)C(C=[N+]=[N-])=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether/hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C(=O)OC)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 385 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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